N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Description

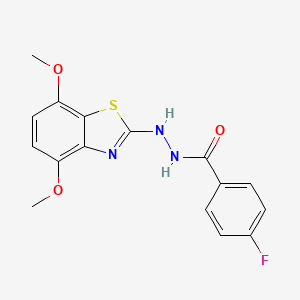

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a benzothiazole-hydrazide hybrid compound characterized by a 1,3-benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled to a 4-fluorobenzoyl hydrazide moiety. This structure combines the aromatic heterocyclic features of benzothiazole (known for pharmacological relevance, including antimicrobial and antitumor activity) with a hydrazide linker and fluorinated aromatic system.

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-11-7-8-12(23-2)14-13(11)18-16(24-14)20-19-15(21)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITFVCSLUYHJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological properties, linked to a hydrazide functional group. The synthesis typically involves the condensation of 4-fluorobenzoyl hydrazine with 4,7-dimethoxy-1,3-benzothiazole. The general reaction can be summarized as follows:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study reported IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics such as amoxicillin and ciprofloxacin .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within the cell. The benzothiazole core facilitates binding to proteins involved in cell signaling pathways. This interaction may disrupt normal cellular functions, leading to apoptosis in cancer cells or inhibiting bacterial growth through interference with metabolic processes .

Study 1: Anticancer Activity

In a controlled study, this compound was administered to MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against E. coli and S. aureus. The researchers observed that treatment with this compound resulted in significant bacterial cell death compared to control groups treated with saline or standard antibiotics .

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | Significant (IC50 in µM range) | Effective against S. aureus and E. coli (MIC lower than standard antibiotics) | Protein binding and apoptosis induction |

| Standard Chemotherapeutics | Varies by type | Limited spectrum | Target specific pathways or DNA |

Comparison with Similar Compounds

Key Observations :

- Methoxy groups (electron-donating) in the target compound contrast with dichloro or sulfonyl substituents in analogues , which could modulate solubility or metabolic stability.

- Synthesis Efficiency : Yields for analogous hydrazide condensations range from 60–85%, suggesting feasible scalability for the target compound if optimized .

Pharmacological and Physicochemical Comparisons

While pharmacological data for the target compound are absent, structurally related compounds exhibit notable activities:

- Anticonvulsant Activity : Benzothiazole-semicarbazones (e.g., 4g, 4i) showed 100% protection in maximal electroshock (MES) models at 30 mg/kg, attributed to the benzothiazole-hydrazide pharmacophore .

- Enzyme Inhibition : Benzothiazole-sulfonylhydrazides demonstrated inhibitory effects on low-molecular-weight protein tyrosine phosphatases (LMWPTPs), a target in cancer therapy .

- Anti-inflammatory Potential: Hydrazide derivatives with benzimidazole cores (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) reduced inflammation markers in preclinical models .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.